REACTION_CXSMILES
|
[C:1](OCC)(=O)CC([O-])=O.[O-]CC.[Mg+2].[O-]CC.S(Cl)(Cl)=O.[N+:21]([C:24]1[CH:29]=[CH:28][C:27]([CH2:30][C:31]([OH:33])=O)=[CH:26][CH:25]=1)([O-:23])=[O:22]>O.COC(C)(C)C.C(O)C>[N+:21]([C:24]1[CH:25]=[CH:26][C:27]([CH2:30][C:31](=[O:33])[CH3:1])=[CH:28][CH:29]=1)([O-:23])=[O:22] |f:1.2.3|
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Name
|
|
Quantity
|
104.04 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
264 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
264 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
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Name
|
|
Quantity
|
70.04 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
magnesium ethoxide
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
72.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
was stirred at 70-75° C. for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
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Type
|
DISTILLATION
|
Details
|
Thionyl chloride was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
t-butyl methyl ether (132 ml) was added to the azeotropic residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve it, which
|
Type
|
ADDITION
|
Details
|
was added dropwise to Solution A
|
Type
|
STIRRING
|
Details
|
After stirred at 65° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
2N hydrochloric acid (264 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
dropwise under cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was reverse-extracted with t-butyl methyl ether (132 ml)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetic acid (111 ml), water (74 ml) and concentrated sulfuric acid (14 ml) were added to the concentrated residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at an outer temperature of 125° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
ADDITION
|
Details
|
An aqueous saturated sodium hydrogen carbonate solution (264 ml) and ethyl acetate (80 ml) were added to the organic layer
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Type
|
WASH
|
Details
|
to wash the layer
|
Type
|
WASH
|
Details
|
by further washing with an aqueous saturated sodium bicarbonate solution (264 ml)
|
Type
|
WASH
|
Details
|
After washed with brine (264 ml) twice
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.273 mol | |
AMOUNT: MASS | 48.96 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |